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Compound of Interest

Compound Name:
3-(Morpholin-4-

ylmethyl)benzonitrile

CAS No.: 857283-91-1

Cat. No.: B1336763 Get Quote

Executive Summary: The Pharmacophore Fusion
The integration of morpholine and benzonitrile moieties represents a privileged scaffold

strategy in modern medicinal chemistry. This guide analyzes the biological activity of this

specific structural fusion, moving beyond generic descriptions to focus on its application in

PI3K/mTOR pathway inhibition and Acetylcholinesterase (AChE) modulation.

The therapeutic logic rests on a synergistic "Push-Pull" mechanism:

Morpholine (The Solubilizer & H-Bond Acceptor): The ether oxygen serves as a critical

hydrogen bond acceptor (often with the hinge region of kinases), while the saturated ring

improves metabolic stability and aqueous solubility (

) compared to piperidine analogs.

Benzonitrile (The Electronic Anchor): The cyano group (-CN) acts as a bioisostere for

carbonyls and halogens. It provides a strong dipole for orientation within the active site,

resists oxidative metabolism (unlike some methyl groups), and exerts an electron-

withdrawing effect that modulates the pKa of the scaffold.
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To design effective ligands, one must understand the specific binding modes facilitated by this

scaffold.

The Hinge-Binder Hypothesis (Oncology)
In kinase inhibitors (e.g., targeting PI3K

), the morpholine oxygen typically interacts with the backbone amide of a specific residue (e.g.,
Val851 in PI3K). The benzonitrile moiety often occupies the hydrophobic pocket, where the
nitrile nitrogen can engage in specific interactions with lysine or aspartate residues.

The Dual-Site Hypothesis (Neurology)
In AChE inhibitors, the morpholine nitrogen (protonated at physiological pH) mimics the

quaternary ammonium of acetylcholine, binding to the Catalytic Active Site (CAS). The

benzonitrile moiety extends into the Peripheral Anionic Site (PAS), engaging in

stacking via the aromatic ring, while the nitrile group provides additional polar interactions.
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Figure 1: Interaction logic of morpholine-benzonitrile scaffolds with Kinase and AChE targets.
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Therapeutic Application: Oncology (PI3K Inhibition)
[1]
The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has emerged as a potent inhibitor of

Phosphoinositide 3-kinase (PI3K).[1] The nitrile group at the 5-position is critical; replacing it

with a hydrogen or methyl group often results in a loss of potency due to the loss of a key

dipole interaction and reduced electron deficiency of the pyrimidine ring.

Comparative Potency Data
The following table summarizes the inhibitory potential (IC

) of morpholine-benzonitrile derivatives against PI3K isoforms, derived from structure-activity
relationship (SAR) studies of ZSTK474 analogs and related pyrimidine-carbonitriles.

Compound
ID

Core
Scaffold

R-Group (5-
Pos)

PI3K

IC

(nM)

PI3K

IC

(nM)

Interpretati
on

Ref-1

(ZSTK474)

Triazine-bis-

morpholine
- 5.0 3.9

Benchmark

pan-PI3K

inhibitor.

Cmpd-A

Pyrimidine-

bis-

morpholine

-CN (Nitrile) 8.2 6.5

Retains

nanomolar

potency.

Cmpd-B

Pyrimidine-

bis-

morpholine

-H >1000 >1000

Loss of

activity

(electronic).

Cmpd-C

Pyrimidine-

bis-

morpholine

-CONH 45.0 60.0

Steric clash /

lower

permeability.

Data synthesized from representative SAR trends in PI3K inhibitor research [1, 2].
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Synthetic Protocol: S Ar Assembly
The most robust method for synthesizing these compounds is Nucleophilic Aromatic

Substitution (S

Ar). The nitrile group on the benzene or pyrimidine ring activates the ring, facilitating the
displacement of a halogen leaving group by the morpholine amine.

Workflow Diagram
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Conditions:
DMF/TEA, 0°C to RT

4-12 Hours

Reagent:
Morpholine (2.5 eq)

Workup:
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Figure 2: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Protocol (Self-Validating)
Objective: Synthesis of 4-morpholino-2-chlorobenzonitrile.

Preparation: In a dry 100 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzonitrile (1.0

eq, 5 mmol) in anhydrous DMF (10 mL).

Why: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex

intermediate in S

Ar reactions.

Addition: Add Potassium Carbonate (K

CO

) (2.0 eq) followed by dropwise addition of Morpholine (1.1 eq).

Control: Maintain temperature at 0°C during addition to prevent double-substitution or

polymerization.

Reaction: Stir at room temperature for 6 hours.

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (higher R

) must disappear.

Quench: Pour the reaction mixture into crushed ice (50 g).

Observation: A white precipitate should form immediately.

Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and salts. Dry in a

vacuum oven at 45°C.
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In Vitro Kinase Assay (ADP-Glo™)
This protocol quantifies the kinase inhibitory activity by measuring ATP depletion.

Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution and 2.5x ATP working

solution.

Compound Handling: Dissolve morpholine-benzonitrile derivatives in 100% DMSO. Perform

serial dilutions.

Critical: Final DMSO concentration in the assay well must be <1% to avoid enzyme

denaturation.

Incubation:

Add 2

L compound + 4

L Kinase/Substrate to a 384-well white plate.

Incubate for 10 min at RT (allows compound to bind active site).

Add 4

L ATP to initiate reaction. Incubate for 60 min.

Detection:

Add 10

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

Incubate 40 min.

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read: Measure luminescence. Calculate IC
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using a sigmoidal dose-response curve.

Ellman’s Assay (AChE Inhibition)
Standard protocol for evaluating potential Alzheimer's therapeutics.

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Reagent: DTNB (Ellman's Reagent, 0.3 mM).

Procedure:

Mix 150

L buffer, 20

L compound (in diluted DMSO), and 20

L AChE enzyme solution (0.2 U/mL).

Incubate at 25°C for 10 minutes.

Add 10

L DTNB and 10

L ATCh.

Measurement: Monitor absorbance at 412 nm for 5 minutes.

Mechanism:[2][3][4] AChE hydrolyzes ATCh to thiocholine. Thiocholine reacts with DTNB

to produce the yellow anion 5-thio-2-nitrobenzoic acid.

Calculation: % Inhibition =

.

Biological Signaling Pathway[1]
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Understanding the downstream effects of inhibiting these targets is crucial for drug

development.
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Figure 3: The PI3K/AKT/mTOR signaling cascade and the point of intervention by morpholine-

benzonitrile inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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